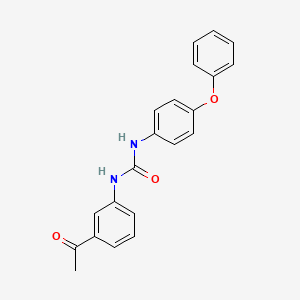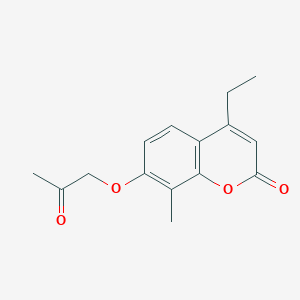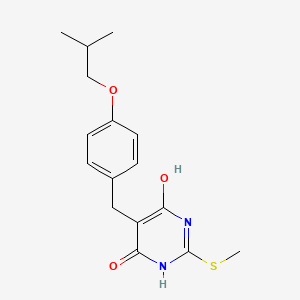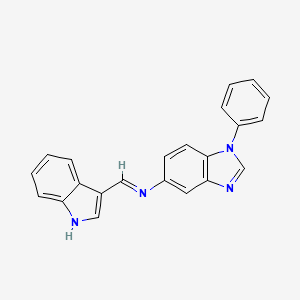
N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide), also known as MPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPTC is a member of the thiophene family, which is a group of compounds that are widely used in the synthesis of organic materials.
Mécanisme D'action
The mechanism of action of N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide) is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This inhibition can lead to various biochemical and physiological effects, which are discussed below.
Biochemical and Physiological Effects:
N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide) has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. In vitro studies have demonstrated that N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide) can inhibit the proliferation of cancer cells, suggesting that it may have potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide) in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide). One area of interest is the development of new synthetic methods for N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide) and related compounds, which could lead to the discovery of novel materials with unique properties. Another area of interest is the investigation of N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide)'s potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide) and to better understand its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide) involves the reaction between 2-methyl-1,4-phenylenediamine and 2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide) has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedical research. In material science, N,N'-(2-methyl-1,4-phenylene)di(2-thiophenecarboxamide) has been used as a building block for the synthesis of conjugated polymers, which have applications in the development of organic electronic devices such as solar cells and light-emitting diodes.
Propriétés
IUPAC Name |
N-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c1-11-10-12(18-16(20)14-4-2-8-22-14)6-7-13(11)19-17(21)15-5-3-9-23-15/h2-10H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRHQNWGBPOKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719380.png)
![4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5719382.png)
![4-methoxy-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5719384.png)



![N-(4-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5719428.png)
![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5719429.png)

![4-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5719440.png)

![N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide](/img/structure/B5719444.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5719458.png)